molecular formula C9H18N2O3S B1280661 1-Butyl-3-methylimidazolium methanesulfonate CAS No. 342789-81-5

1-Butyl-3-methylimidazolium methanesulfonate

Cat. No. B1280661
M. Wt: 234.32 g/mol
InChI Key: PUHVBRXUKOGSBC-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium methanesulfonate is an ionic compound that has been used in various applications. It can be used to prepare a deep eutectic solvent applicable in the ammonia sorption . It can also serve as a solvent in the high-pressure CO2 removal process . Additionally, it can be used to prepare ionic liquid/phosphomolybdate based hybrids as catalysts applicable in the glucose epimerization .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium methanesulfonate is represented by the empirical formula C9H18N2O3S . Its molecular weight is 234.32 . More detailed structural analysis would require specific spectroscopic or crystallographic data.

Scientific Research Applications

Application 1: CO2 Capture

  • Summary of the Application: This ionic liquid (IL) is used to capture CO2 to reduce the effects of global warming. The IL was chosen due to its unique and efficient characteristics required for CO2 capture .
  • Methods of Application: Thermos-physical characteristics such as sigma surface, sigma profile, and sigma potential are calculated from the COSMO-RS model independent of any kind of experimental or coefficient data as an input. The structural confirmation of the IL was performed by FTIR, 1H NMR, and 13C NMR spectroscopic methods .
  • Results or Outcomes: Maximum CO2 solubility performed at room temperature (RT) and 45 bar was found to be 2.7 mmol/g. The uptake of CO2 indicates the presence of sulphur-functionalized anions and bulky alkyl groups in IL’s significant affinity towards CO2 .

Application 2: Dissolution and Fractionation of Lignocellulosic Biomass

  • Summary of the Application: This IL is used to dissolve and fractionate lignocellulosic biomass, which is a promising application for the development of green biorefining technologies .
  • Methods of Application: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs .
  • Results or Outcomes: The accumulation of thermal degradation products in ILs affects their physico-chemical properties and thermal stability, and leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .

Application 3: Ammonia Sorption

  • Summary of the Application: This ionic liquid can be used to prepare a deep eutectic solvent applicable in the ammonia sorption .
  • Methods of Application: The ionic liquid is mixed with other components to form a deep eutectic solvent, which is then used for ammonia sorption .
  • Results or Outcomes: The use of this ionic liquid in the preparation of the deep eutectic solvent enhances the efficiency of ammonia sorption .

Application 4: High-Pressure CO2 Removal

  • Summary of the Application: This ionic liquid is used as a solvent in the high-pressure CO2 removal process .
  • Methods of Application: The ionic liquid is used in a high-pressure system to capture and remove CO2 .
  • Results or Outcomes: The use of this ionic liquid in the CO2 removal process improves the efficiency of CO2 capture and removal .

Application 5: Preparation of Ionic Liquid/Phosphomolybdate Based Hybrids

  • Summary of the Application: This ionic liquid is used to prepare ionic liquid/phosphomolybdate based hybrids that can be used as catalysts in the glucose epimerization .
  • Methods of Application: The ionic liquid is combined with phosphomolybdate to form a hybrid material. This hybrid material is then used as a catalyst in the glucose epimerization .
  • Results or Outcomes: The use of this ionic liquid in the preparation of the hybrid material enhances the efficiency of the glucose epimerization .

Application 6: Thermal Stability Studies

  • Summary of the Application: This ionic liquid is studied for its thermal stability. Understanding the thermal stability of ionic liquids is crucial for their application in various fields .
  • Methods of Application: Various analytical techniques such as GC-MS, HPLC-HRMS, 2D-NMR, and synchronous thermal analysis are used for the comprehensive characterization of the ionic liquid .
  • Results or Outcomes: The study found that the accumulation of thermal degradation products in the ionic liquid affects their physico-chemical properties and thermal stability .

Safety And Hazards

1-Butyl-3-methylimidazolium methanesulfonate is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is recommended to avoid contact with skin or inhalation of spillage, dust or vapor . Protective clothing should be worn and dust formation should be avoided .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHVBRXUKOGSBC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047912
Record name 1-Butyl-3-methylimidazolium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium methanesulfonate

CAS RN

342789-81-5
Record name 1-Butyl-3-methylimidazolium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium methanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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